molecular formula C11H15NO5S B2963347 Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate CAS No. 85622-75-9

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate

Cat. No.: B2963347
CAS No.: 85622-75-9
M. Wt: 273.3
InChI Key: ZSHBIQSHCZPYLV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate is an organic compound with the molecular formula C11H15NO5S. It is a derivative of alanine, where the amino group is substituted with a 4-methoxyphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate typically involves the reaction of alanine methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted analogs of the original compound .

Scientific Research Applications

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-methylphenyl)sulfonyl]amino}propanoate
  • Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}propanoate
  • Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}propanoate

Uniqueness

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to its analogs .

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8(11(13)17-3)12-18(14,15)10-6-4-9(16-2)5-7-10/h4-8,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHBIQSHCZPYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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